8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol
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Overview
Description
8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridopyrazine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyridopyrazine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), in the presence of suitable solvents like dichloromethane or acetonitrile. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-chloropyrido[3,4-b]pyrazine
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Uniqueness
8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different photophysical properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C7H3BrClN3O |
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Molecular Weight |
260.47 g/mol |
IUPAC Name |
8-bromo-2-chloro-6H-pyrido[3,4-b]pyrazin-7-one |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-6-3(1-11-7(5)13)10-2-4(9)12-6/h1-2H,(H,11,13) |
InChI Key |
VDOXLFLTLULSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=O)N1)Br)N=C(C=N2)Cl |
Origin of Product |
United States |
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